molecular formula C6H6N2S B2999004 Pyrazolo[5,1-b]thiazole, 6-methyl- CAS No. 52197-85-0

Pyrazolo[5,1-b]thiazole, 6-methyl-

Cat. No.: B2999004
CAS No.: 52197-85-0
M. Wt: 138.19
InChI Key: KUPYOSTZSFXQFI-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-b]thiazole, 6-methyl- is a heterocyclic compound that features a fused ring system combining a pyrazole and a thiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[5,1-b]thiazole, 6-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazol-5-amine with potassium thiocyanate (KSCN) in the presence of glacial acetic acid (AcOH) and bromine . This reaction facilitates the formation of the thiazole ring fused to the pyrazole core.

Industrial Production Methods: Industrial production methods for Pyrazolo[5,1-b]thiazole, 6-methyl- are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[5,1-b]thiazole, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Pyrazolo[5,1-b]thiazole, 6-methyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Pyrazolo[5,1-b]thiazole, 6-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable scaffold for developing new drugs and materials.

Properties

IUPAC Name

6-methylpyrazolo[5,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-4-6-8(7-5)2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPYOSTZSFXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CSC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52197-85-0
Record name 6-methylpyrazolo[3,2-b][1,3]thiazole
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